molecular formula C16H14N2S B1458199 1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 1597781-23-1

1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B1458199
CAS No.: 1597781-23-1
M. Wt: 266.4 g/mol
InChI Key: OXOQLHHLALYUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C16H14N2S and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

  • Molecular Formula: C₁₆H₁₄N₂S
  • Molecular Weight: 266.37 g/mol .

The compound features a cyclopentapyridine core with a sulfanylidene group and a carbonitrile moiety, which may contribute to its biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial and cytotoxic effects. The following sections detail these activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of similar compounds within the pyridine class. For instance:

  • Inhibition of Pathogenic Bacteria: Compounds structurally related to 1-(2-methylphenyl)-3-sulfanylidene have demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. Notably, derivatives have shown Minimum Inhibitory Concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
CompoundTarget BacteriaMIC (µM)
1-(2-Methylphenyl)-3-sulfanylidenePseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusModerate

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cell lines:

  • Cell Lines Tested: HaCat (human keratinocyte), Balb/c 3T3 (mouse fibroblast).
  • Assay Method: MTT assay to assess cell viability.

Results indicated promising cytotoxicity profiles for certain derivatives, suggesting potential applications in cancer therapy.

Molecular Docking Studies

Molecular docking studies provide insights into the mechanism of action of the compound:

  • Key Interactions: The compound forms critical hydrogen bonds with amino acids such as SER1084 and ASP437 in DNA gyrase, which is essential for its antibacterial activity.
  • Binding Energy: The binding energies observed suggest a strong affinity for the target enzymes compared to established antibiotics like ciprofloxacin .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    • A study evaluated several thiazolopyridine derivatives, including those similar to our compound. It was found that compounds exhibited selective action against specific bacterial strains while maintaining low toxicity towards human cells .
  • Cytotoxicity Evaluation:
    • Another research focused on the cytotoxic effects of pyridine derivatives on cancer cell lines. The findings indicated that modifications in the chemical structure significantly influenced the cytotoxicity levels .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its structural characteristics suggest that it may exhibit biological activity suitable for drug development.

  • Case Study : Research has indicated that derivatives of cyclopentapyridine compounds can act as inhibitors for certain enzymes involved in cancer progression. A study demonstrated that modifications to the sulfanylidene group enhance the anti-cancer activity of related compounds .

Environmental Science

The compound's ability to interact with various environmental contaminants makes it a candidate for studies on pollutant degradation and water quality monitoring.

  • Data Table: Environmental Monitoring Applications
    Application AreaMethodologyFindings
    Water QualityRPLC-HILIC chromatographyEnhanced detection of trace organic compounds .
    Pollutant DegradationUse in catalytic processesEffective in breaking down hazardous substances .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.

  • Case Study : The incorporation of 1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile into polymer matrices has shown promise in developing conductive polymers. These materials can be used in flexible electronics and sensors .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in research and industry. According to safety data sheets:

  • Hazard Classification :
    • Skin irritation (Category 2)
    • Eye irritation (Category 2A)
    • Specific target organ toxicity (single exposure) (Category 3)

Proper handling procedures must be followed to mitigate risks associated with exposure .

Properties

IUPAC Name

1-(2-methylphenyl)-3-sulfanylidene-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-10-5-2-3-6-11(10)15-13-8-4-7-12(13)14(9-17)16(19)18-15/h2-3,5-6H,4,7-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOQLHHLALYUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3CCCC3=C(C(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 2
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 4
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 5
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 6
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.